Cas no 67392-69-2 (D-Leucine, D-alanyl-)

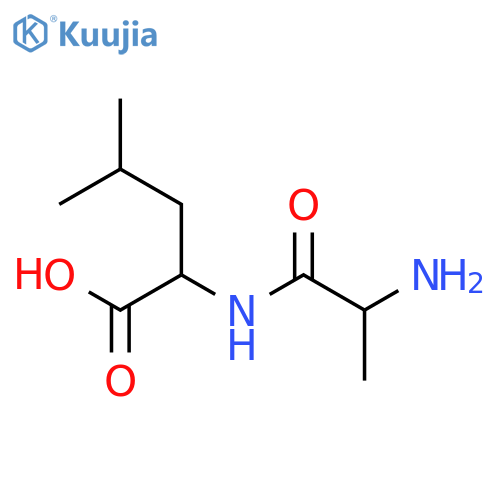

D-Leucine, D-alanyl- structure

商品名:D-Leucine, D-alanyl-

D-Leucine, D-alanyl- 化学的及び物理的性質

名前と識別子

-

- D-Leucine, D-alanyl-

- (2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid

- D-ALA-D-LEU

- H-D-Ala-D-Leu-OH

- D-Alanyl-D-leucine

- D-Leucine,D-alanyl

- D-Leucine,N-D-alanyl

- N-D-Alanyl-D-leucin

- N-D-alanyl-D-leucine

- MFCD00190744

- (R)-2-((R)-2-Aminopropanamido)-4-methylpentanoic acid

- Ala-Val-OH

- DTXSID30426310

- 67392-69-2

- SCHEMBL18774991

- AKOS017438262

-

- インチ: InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1

- InChIKey: RDIKFPRVLJLMER-RNFRBKRXSA-N

- ほほえんだ: CC(C)CC(C(=O)O)NC(=O)C(C)N

計算された属性

- せいみつぶんしりょう: 202.13200

- どういたいしつりょう: 202.13174244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.8

- トポロジー分子極性表面積: 92.4Ų

じっけんとくせい

- 密度みつど: 1.108

- ふってん: 409.7 °C at 760 mmHg

- フラッシュポイント: 201.6 °C

- PSA: 92.42000

- LogP: 1.04030

D-Leucine, D-alanyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-295054-250 mg |

H-D-Ala-D-Leu-OH, |

67392-69-2 | 250MG |

¥677.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-295054-250mg |

H-D-Ala-D-Leu-OH, |

67392-69-2 | 250mg |

¥677.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-295054A-1 g |

H-D-Ala-D-Leu-OH, |

67392-69-2 | 1g |

¥2,143.00 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1947993-250mg |

d-Alanyl-d-leucine |

67392-69-2 | 97% | 250mg |

¥787.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1947993-1g |

d-Alanyl-d-leucine |

67392-69-2 | 97% | 1g |

¥2485.00 | 2024-05-04 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-295054A-1g |

H-D-Ala-D-Leu-OH, |

67392-69-2 | 1g |

¥2143.00 | 2023-09-05 |

D-Leucine, D-alanyl- 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

67392-69-2 (D-Leucine, D-alanyl-) 関連製品

- 131115-71-4(Gly-Gln-OH·H2O)

- 869-19-2(Glycyl-L-leucine)

- 14857-82-0(Gly-gly-leu)

- 3303-34-2(L-Alanyl-L-leucine)

- 69242-40-6(Glycylglycyl-l-isoleucine)

- 39537-23-0(L-Alanyl-L-Glutamine)

- 13115-71-4(Glycyl-glutamine)

- 25988-63-0(Poly-L-lysine hydrobromide (MW 150000-300000))

- 19461-38-2(N-Glycyl-L-isoleucine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量